Mass Shift Enabling Baseline MS Resolution: +4.02 Da vs. the Unlabeled Parent Compound
Benzyl 4-(Bromophenyl)-ether-d4 exhibits a molecular ion mass shift of +4.02 Da relative to the unlabeled benzyl 4-bromophenyl ether (C₁₃H₁₁BrO, monoisotopic mass 261.9993 Da vs. C₁₃H₇D₄BrO monoisotopic mass 266.0244 Da) . This ≥4 Da separation eliminates isotopic cross-talk between the internal standard and analyte MRM channels, a critical failure point for single- or double-deuterated analogs where natural abundance ¹³C contributions from the analyte can exceed 5% interference in the IS channel [1].
| Evidence Dimension | Monoisotopic mass difference enabling MS channel separation |
|---|---|
| Target Compound Data | Monoisotopic mass: 266.0244 Da (C₁₃H₇D₄BrO); nominal mass shift: +4 Da vs. unlabeled |
| Comparator Or Baseline | Unlabeled benzyl 4-bromophenyl ether (CAS 6793-92-6): monoisotopic mass 261.9993 Da (C₁₃H₁₁BrO) |
| Quantified Difference | Δm = +4.0251 Da; four mass units separation |
| Conditions | Calculated from molecular formula; applicable to EI-GC-MS and ESI-LC-MS/MS full-scan and SIM/MRM modes |
Why This Matters
A ≥4 Da mass shift is the empirical threshold above which isotopic cross-contribution between analyte and internal standard becomes negligible in MRM-based quantitative assays, ensuring regulatory-compliant accuracy and precision [1].
- [1] Fedoruk MN, Lee ST, Cembrowski GS. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement. Ann Clin Biochem. 2009;46(Pt 1):81-83. View Source
